molecular formula C15H22BrNO2S B3473392 4-bromo-N-cyclohexyl-N,2,5-trimethylbenzene-1-sulfonamide

4-bromo-N-cyclohexyl-N,2,5-trimethylbenzene-1-sulfonamide

Cat. No.: B3473392
M. Wt: 360.3 g/mol
InChI Key: JSNGLVIMFKEZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-cyclohexyl-N,2,5-trimethylbenzene-1-sulfonamide is an organic compound with a complex structure that includes a bromine atom, a cyclohexyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclohexyl-N,2,5-trimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents One common method involves the bromination of 2,5-trimethylbenzene to introduce the bromine atom This is followed by the sulfonation of the benzene ring to attach the sulfonamide group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclohexyl-N,2,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-cyclohexyl-N,2,5-trimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclohexyl-N,2,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. The bromine atom and cyclohexyl group can also influence the compound’s binding affinity and selectivity for different targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-cyclohexylbenzamide
  • 4-bromo-2-(cyclohexyl(methyl)amino)methyl)aniline
  • 4-bromo-5-nitrophthalodinitrile

Uniqueness

4-bromo-N-cyclohexyl-N,2,5-trimethylbenzene-1-sulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-cyclohexyl-N,2,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2S/c1-11-10-15(12(2)9-14(11)16)20(18,19)17(3)13-7-5-4-6-8-13/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNGLVIMFKEZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-cyclohexyl-N,2,5-trimethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-cyclohexyl-N,2,5-trimethylbenzene-1-sulfonamide
Reactant of Route 3
4-bromo-N-cyclohexyl-N,2,5-trimethylbenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-cyclohexyl-N,2,5-trimethylbenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-cyclohexyl-N,2,5-trimethylbenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-cyclohexyl-N,2,5-trimethylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.